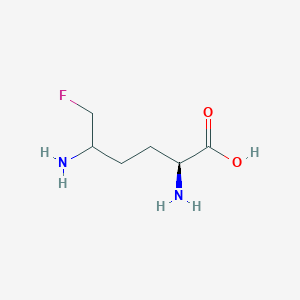

Norleucine, 5-amino-6-fluoro-

Description

Historical Context and Discovery in Amino Acid Chemistry

The journey into fluorinated amino acids began as a niche area of organic chemistry, driven by the unique properties that fluorine imparts upon organic molecules. While the specific discovery of Norleucine, 5-amino-6-fluoro- is not widely documented, its conceptual origins can be traced back to the broader exploration of non-proteinogenic amino acids and the synthesis of fluorinated organic compounds. acs.orgacs.org The development of synthetic methods to introduce fluorine into amino acid scaffolds has been a critical enabler for the availability of compounds like Norleucine, 5-amino-6-fluoro- for research purposes. A related compound, 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, was first isolated from Streptomyces in a Peruvian soil sample and characterized in 1956. wikipedia.org The synthesis of various fluorinated norleucine derivatives has since been an area of active investigation. mdpi.com

Nomenclature and Stereochemical Considerations in Research

The systematic name for Norleucine, 5-amino-6-fluoro- is (2S,5S)-2,5-diamino-6-fluorohexanoic acid . The nomenclature and stereochemistry are crucial for defining its biological activity.

| Aspect | Description |

| Systematic Name | (2S,5S)-2,5-diamino-6-fluorohexanoic acid |

| Parent Amino Acid | Norleucine |

| Substituents | An amino group at the 5-position and a fluorine atom at the 6-position. |

| Stereochemistry | The compound is chiral, with two stereocenters at the C2 (α-carbon) and C5 positions. The (2S, 5S) and (2R, 5R) enantiomers, as well as the (2S, 5R) and (2R, 5S) diastereomers, are possible. The specific stereoisomer is critical for its interaction with biological targets. |

This table presents the key nomenclature and stereochemical features of Norleucine, 5-amino-6-fluoro-.

Positioning within the Class of Fluorinated Amino Acid Analogues

Fluorinated amino acids are a significant class of compounds in bio-medicinal studies and drug design. mdpi.comresearchgate.net The introduction of fluorine can lead to improved pharmacokinetic profiles and enhanced metabolic stability. mdpi.com These compounds often act as mimics of natural amino acids, allowing them to interact with biological systems in unique ways. researchgate.net

Norleucine, 5-amino-6-fluoro- is positioned within this class as a synthetic, non-proteinogenic amino acid analogue. Its structure, featuring a fluorine atom, suggests potential applications as an enzyme inhibitor or as a building block for creating peptides with enhanced properties. mdpi.com The study of such analogues provides valuable insights into peptide-receptor interactions and protein structure. mdpi.com

Overview of Research Significance in Biological Systems

The research significance of Norleucine, 5-amino-6-fluoro- lies in its potential to modulate biological processes. The fluoromethyl group can form strong interactions with enzymes and receptors, potentially leading to their inhibition or modulation. This makes it a compound of interest for investigating metabolic pathways and for the development of new therapeutic agents.

For instance, related fluorinated norleucine derivatives have shown interesting biological properties, including antitumor and antimicrobial activities, as well as enzyme inhibitory effects. mdpi.com The well-known glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON), demonstrates the potential of norleucine derivatives in cancer therapy. wikipedia.orgnih.gov Prodrugs of DON have been developed to enhance its metabolic stability and tumor delivery. acs.orgresearchgate.net While direct research on the biological activity of Norleucine, 5-amino-6-fluoro- is not extensively published, its structural similarity to these bioactive compounds suggests it may possess valuable biological properties worthy of investigation.

Structure

3D Structure

Properties

Molecular Formula |

C6H13FN2O2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

(2S)-2,5-diamino-6-fluorohexanoic acid |

InChI |

InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |

InChI Key |

PRNUWRQQLDXHRZ-AKGZTFGVSA-N |

Isomeric SMILES |

C(CC(CF)N)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(C(=O)O)N)C(CF)N |

Synonyms |

5-fluoromethylornithine |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Norleucine, 5-amino-6-fluoro- and its Diastereomers

Achieving stereochemical control is paramount in the synthesis of chiral molecules for biological and pharmaceutical research. The presence of multiple stereocenters in Norleucine, 5-amino-6-fluoro- necessitates the use of advanced stereoselective methods.

A leading strategy for the asymmetric synthesis of tailor-made α-amino acids involves the alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. mdpi.comresearchgate.netnih.gov This methodology has proven effective for preparing enantiomerically pure amino acids on a large scale. mdpi.com The process generally follows a three-step sequence: formation of a chiral Ni(II) complex, diastereoselective alkylation, and subsequent disassembly to yield the desired amino acid and recover the chiral auxiliary. researchgate.netnih.govmdpi.com

For the synthesis of a compound like Norleucine, 5-amino-6-fluoro-, a suitable electrophile, such as a 3-amino-4-fluorobutyl halide, would be used to alkylate the nucleophilic glycine complex. The chiral ligand on the Ni(II) complex, often derived from proline or another chiral source, directs the alkylation to one face of the complex, thereby establishing the stereochemistry at the α-carbon. nih.govmdpi.com A key advantage of this method is the ability to recycle the chiral auxiliary, making the process commercially attractive. mdpi.com

| Step | Description | Key Reagents & Conditions | Outcome |

| 1. Complex Formation | A chiral tridentate ligand (e.g., derived from (S)-proline) reacts with a glycine Schiff base and a Ni(II) salt. | Ni(NO₃)₂·6H₂O, KOH, Methanol, 65°C. nih.gov | Formation of a planar chiral Ni(II) complex, a nucleophilic glycine equivalent. nih.gov |

| 2. Asymmetric Alkylation | The Ni(II) complex is alkylated with a suitable electrophile. For the target molecule, this would be a protected 1-halo-3-amino-4-fluorobutane. | Base (e.g., NaOH or tBuOK), Solvent (e.g., DMF or DMSO), Alkyl Halide. nih.govnih.gov | Diastereoselective formation of the alkylated Ni(II) complex with high diastereomeric excess (>98% de). mdpi.comresearchgate.net |

| 3. Disassembly & Protection | The alkylated complex is hydrolyzed to release the free amino acid and the chiral ligand. The amino acid is often protected in situ for purification. | Aqueous HCl, 40-60°C; followed by Fmoc-OSu for protection. mdpi.comresearchgate.net | Isolation of the enantiomerically pure N-Fmoc protected amino acid and recovery of the chiral ligand. mdpi.com |

The incorporation of fluorine into amino acid structures can profoundly alter their biological and chemical properties. mdpi.comresearchgate.net Several methods exist for introducing fluoroalkyl groups. A common strategy for synthesizing γ-fluorinated amino acids involves using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor on a precursor containing a hydroxyl group. This approach would involve the conversion of a protected 5-amino-6-hydroxy-norleucine derivative to the target 6-fluoro compound.

Another modern approach involves the use of fluoroalkyl amino reagents (FARs), which serve as tools for transferring fluorinated groups onto organic molecules. nih.gov The reactivity of FARs is driven by the electron-withdrawing nature of the fluorine atoms, which facilitates the generation of a fluoroiminium intermediate that can react with suitable nucleophiles. nih.gov Furthermore, direct C(sp³)–H fluorination catalyzed by transition metals like palladium has emerged as a powerful method for the site- and diastereoselective installation of fluorine into α-amino acid derivatives. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules. unipd.itnih.gov While specific enzymatic synthesis of Norleucine, 5-amino-6-fluoro- is not prominently documented, established chemoenzymatic methods for producing non-canonical amino acids (NcAAs) are applicable. frontiersin.org

One such powerful method is the "Hydantoinase Process," which uses a cascade of three enzymes (hydantoinase, carbamoylase, and hydantoin (B18101) racemase) to convert racemic 5-monosubstituted hydantoins into enantiopure L- or D-amino acids. frontiersin.org This process has been successfully applied to the synthesis of L-norleucine. frontiersin.org

Another relevant strategy employs ω-transaminases (ω-TA), which catalyze the transfer of an amino group from an amine donor to a keto acid acceptor. asm.org Active-site engineering of ω-transaminases has expanded their substrate scope to include bulkier side chains, enabling the asymmetric synthesis of L-norleucine from 2-oxohexanoic acid with excellent conversion (>99%) and enantiomeric excess (>99.9%). asm.org A chemoenzymatic route to Norleucine, 5-amino-6-fluoro- could thus be envisioned starting from the corresponding fluorinated α-keto acid, 5-amino-6-fluoro-2-oxohexanoic acid. The combination of chemical synthesis to create the fluorinated precursor and enzymatic resolution or amination represents a potent strategy. nih.govmdpi.com

Functional Group Interconversions and Derivatization for Research Probes

Once synthesized, fluorinated amino acids can be chemically modified to create probes for studying biological systems. The fluorine atom itself serves as a sensitive reporter for ¹⁹F NMR studies, allowing for the investigation of protein structure, conformational changes, and ligand binding. acs.orgnih.govnih.gov

Reduction reactions offer pathways to other valuable derivatives. A notable transformation is the potential reduction of the fluoromethyl group back to a methyl group, although this would remove the key fluorine atom. More synthetically useful reductions would target other functionalities. For example, if the synthesis employed an azide (B81097) as a precursor to the 5-amino group, this azide would be reduced to the primary amine, typically via catalytic hydrogenation. mdpi.com The carboxylic acid moiety can be reduced to a primary alcohol using reducing agents like borane (B79455) or lithium aluminum hydride, yielding the corresponding amino alcohol. This transformation is useful for creating peptide mimics or other specialized research tools.

Nucleophilic Substitution Reactions and Derivative Generation

The fluorine atom in 5-amino-6-fluoro-norleucine is a key site for chemical modification through nucleophilic substitution reactions, allowing for the generation of a diverse range of derivatives. While the primary focus in some studies is the introduction of fluorine, the resulting fluorinated compound can serve as a precursor for further transformations.

The carbon-fluorine bond in aliphatic compounds can be subject to nucleophilic displacement, although it is generally a strong bond. The reactivity is influenced by the electronic environment and the nature of the nucleophile. For instance, in related fluorinated compounds, nucleophiles such as sodium azide (NaN3) or various thiols can be employed to displace the fluorine atom, leading to the corresponding azido (B1232118) or thioether derivatives, respectively. The success and yield of these reactions are highly dependent on the specific reaction conditions, including solvent, temperature, and the strength of the nucleophile.

In a broader context of fluorinated amino acids, nucleophilic substitution is a powerful tool. For example, in the synthesis of other fluorinated amino acid derivatives, various nucleophiles have been successfully employed to displace leaving groups, a strategy that could be conceptually applied to derivatives of 5-amino-6-fluoro-norleucine. beilstein-journals.org

Table 1: Examples of Nucleophilic Substitution Reactions for Derivative Generation

| Nucleophile | Potential Product Derivative |

| Sodium Azide (NaN3) | 5-amino-6-azido-norleucine |

| Thiols (R-SH) | 5-amino-6-(alkyl/aryl)thio-norleucine |

| Amines (R-NH2) | 5-amino-6-(substituted)amino-norleucine |

This table presents potential transformations based on general principles of nucleophilic substitution on fluorinated organic compounds.

Preparation of Prodrugs and Research-Oriented Delivery Systems

The development of prodrugs of amino acid analogues is a well-established strategy to enhance their therapeutic potential by improving properties such as solubility, stability, and tissue-specific delivery. nih.govuochb.cznih.gov For research purposes, prodrugs can be designed to release the active compound at the desired site of action, enabling more precise investigation of its biological effects. nih.gov

Design Principles for Enhanced Target Tissue Delivery in Research Models

The design of prodrugs for targeted delivery often involves attaching promoieties that are recognized by specific enzymes or transporters enriched in the target tissue. mdpi.comnih.gov For instance, in cancer research, prodrugs can be designed to be activated by enzymes that are overexpressed in tumor cells, such as certain proteases or esterases. nih.govresearchgate.net This approach aims to minimize systemic exposure to the active compound and reduce potential off-target effects. nih.govnih.gov

A common strategy involves creating ester or amide linkages between the parent drug and a promoiety. google.com For amino acid-based compounds, the carboxylic acid and amino groups are primary sites for modification. nih.gov The choice of promoiety is critical and can influence the prodrug's stability, solubility, and affinity for transporters. nih.govmdpi.com For example, dipeptide promoieties can be used to target peptide transporters like PEPT1 and PEPT2. mdpi.com

Evaluation of Prodrug Metabolic Stability in Preclinical Models

Before in vivo studies, the metabolic stability of a prodrug is assessed in various preclinical models. This typically involves incubating the prodrug with preparations of plasma, liver microsomes, or tissue homogenates from different species, including humans. nih.govnih.gov The rate of conversion of the prodrug to the parent compound and the formation of any metabolites are monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

For instance, in the development of prodrugs for the related compound 6-diazo-5-oxo-L-norleucine (DON), researchers evaluated stability in plasma and intestinal homogenates. nih.govuochb.cz Prodrugs that demonstrate high stability in plasma but are readily cleaved in the target tissue are considered promising candidates for further development. nih.govnih.gov Animal models, such as mice genetically engineered to lack certain metabolizing enzymes (e.g., CES1 knockout mice), can be used to better mimic human metabolism and provide a more accurate prediction of a prodrug's pharmacokinetic profile in humans. nih.govacs.org

Table 2: Preclinical Models for Evaluating Prodrug Metabolic Stability

| Preclinical Model | Purpose |

| Plasma from various species | Assess stability in systemic circulation. |

| Liver microsomes/S9 fractions | Evaluate hepatic metabolism. |

| Intestinal homogenates | Determine stability in the gastrointestinal tract. |

| Target tissue homogenates (e.g., tumor) | Assess activation at the site of action. |

| Genetically engineered animal models | Mimic human metabolic pathways more closely. |

Synthetic Routes for Prodrug Generation

The synthesis of prodrugs of 5-amino-6-fluoro-norleucine would likely follow established methods for amino acid prodrug synthesis. These routes typically involve the protection of functional groups that are not intended to react, followed by coupling of the promoiety to the parent drug, and subsequent deprotection if necessary.

For ester prodrugs, the carboxylic acid of the amino acid is coupled with an alcohol corresponding to the desired ester promoiety. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

For amide prodrugs, the amino group of the amino acid is acylated. In the context of dipeptide prodrugs, a protected amino acid or peptide is coupled to the amino group of the parent drug using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govacs.org The synthesis often involves multiple steps, including the use of protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) for the amino groups, which are later removed under specific conditions. mdpi.comnih.gov

A general synthetic scheme for a dipeptide prodrug might involve:

Protection of the amino group of the target amino acid (e.g., with an Fmoc group).

Coupling of this protected amino acid to the amino group of 5-amino-6-fluoro-norleucine using a peptide coupling agent.

Removal of the protecting group to yield the final dipeptide prodrug.

These synthetic strategies offer a versatile platform for creating a library of prodrugs with varying properties, allowing for the systematic optimization of delivery and efficacy in research settings.

Molecular Mechanisms of Action and Biological Target Interaction Research

Characterization of Enzyme Inhibition Profiles

5-amino-6-fluoro-norleucine exhibits a broad spectrum of enzyme inhibition, primarily targeting enzymes that utilize glutamine as a substrate. This inhibitory action disrupts several critical metabolic pathways, including polyamine biosynthesis, glutamine metabolism, and the de novo synthesis of purines and pyrimidines.

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are small, positively charged molecules essential for cell growth, proliferation, and DNA stabilization. weizmann.ac.ilwikipedia.org 5-amino-6-fluoro-norleucine, also known as 5-fluoromethylornithine, acts as an irreversible inhibitor of ornithine aminotransferase, an enzyme involved in ornithine metabolism. nih.gov By disrupting ornithine metabolism, it indirectly affects the substrate availability for ODC. The inhibition of ODC leads to the depletion of polyamines like putrescine, spermidine (B129725), and spermine (B22157), which in turn can arrest cell growth and induce apoptosis. wikipedia.orgnih.gov The regulation of polyamine synthesis is tightly controlled, and its disruption is a key target in cancer therapy. weizmann.ac.ilmdpi.com

Table 1: ODC Inhibitors and their Mechanisms

| Inhibitor | Mechanism of Action | Reference |

|---|---|---|

| 5-Fluoromethylornithine | Irreversible inhibitor of ornithine aminotransferase, affecting ODC substrate availability. | nih.gov |

| MDL 72527 | Reversible and competitive inhibitor of ODC. | scbt.com |

| Caffeic Acid | Modulates enzyme activity through non-covalent interactions. | scbt.com |

| (2S)-(+)-Amino-6-iodoacetamidohexanoic acid | Engages in specific electrostatic interactions and covalent modifications within the active site. | scbt.com |

| (2S)-(+)-Amino-5-iodoacetamidopentanoic acid | Selective inhibitor with iodoacetamido group enhancing reactivity for targeted binding. | scbt.com |

The de novo synthesis of purines and pyrimidines is heavily reliant on glutamine as a nitrogen donor for several enzymatic steps. embopress.orgutah.edu Glutamine antagonists like DON have been shown to inhibit these pathways. nih.govnih.gov For instance, DON inhibits formylglycinamide ribonucleotide (FGAR) amidotransferase, an enzyme in the purine (B94841) synthesis pathway. acs.org This leads to an accumulation of FGAR and a depletion of downstream purine nucleotides. acs.org Similarly, pyrimidine (B1678525) synthesis, which also requires glutamine, is inhibited by such antagonists. nih.gov The inhibition of CTP synthetase by glutamine analogues like DON and acivicin (B1666538) has been documented. nih.gov This broad inhibition of nucleotide biosynthesis is a key component of the anti-proliferative effects of these compounds.

Beyond GLS and nucleotide synthesis enzymes, 5-amino-6-fluoro-norleucine is anticipated to interact with a range of other glutamine-utilizing enzymes due to its structural mimicry of glutamine. These enzymes include:

Carbamoyl Phosphate Synthase: Involved in both the urea (B33335) cycle and pyrimidine biosynthesis, it utilizes glutamine as a nitrogen source. utah.edu

Cytidine Triphosphate (CTP) Synthase: Catalyzes the final step in the de novo synthesis of CTP, using UTP and glutamine. google.com Inhibition of this enzyme leads to an imbalance in nucleotide pools. google.com

2-N-amidotransferase: A class of enzymes that transfer the amide nitrogen from glutamine to various substrates.

L-Asparaginase: While primarily targeting asparagine, some forms can also hydrolyze glutamine.

The broad-spectrum inhibition of these glutamine-dependent enzymes underscores the compound's potential to disrupt cellular metabolism comprehensively. nih.gov

Investigation of Covalent Binding and Irreversible Inhibition Mechanisms

A defining characteristic of many glutamine antagonists, including the related compound DON, is their ability to form covalent bonds with their target enzymes, leading to irreversible inhibition. nih.govcymitquimica.com DON, for example, first binds competitively to the glutamine active site, after which a covalent adduct is formed, permanently inactivating the enzyme. nih.gov This mechanism-based inactivation is highly effective. nih.gov For instance, DON forms two covalent bonds with human gamma-glutamyl transpeptidase 1 (hGGT1), resulting in a stable six-membered ring structure that irreversibly inhibits the enzyme. osti.gov Given its structural similarities, 5-amino-6-fluoro-norleucine is also presumed to act as an irreversible inhibitor through covalent modification of its target enzymes. cymitquimica.com The presence of the fluorine atom can further enhance the electrophilicity of the adjacent carbon, potentially facilitating nucleophilic attack from active site residues.

Molecular Recognition and Binding Dynamics with Specific Protein Targets

Studies on the binding of DON to hGGT1 have provided detailed insights into the molecular interactions. osti.gov In the complex, the oxyanion of DON forms hydrogen bonds with main chain nitrogens of specific glycine (B1666218) residues. osti.gov Similar interactions are expected for 5-amino-6-fluoro-norleucine. The use of unnatural amino acids, including fluorinated ones, in protein engineering and as chemical probes has advanced the understanding of ligand-receptor interactions and receptor activation mechanisms. nih.govacs.orgresearchgate.net The specific binding dynamics of 5-amino-6-fluoro-norleucine with its various targets would be influenced by the unique stereochemistry and electronic properties conferred by the fluorine atom.

Biochemical and Cellular Research Applications of Norleucine, 5 Amino 6 Fluoro

Modulation of Cellular Growth and Proliferation in Research Models

The regulation of cellular growth and proliferation is a cornerstone of biological research, particularly in the context of cancer biology. Polyamines are essential molecules for these processes, and their depletion is known to inhibit cell proliferation. weizmann.ac.ilnih.gov The synthesis of polyamines is tightly controlled, with ornithine decarboxylase (ODC) being the first and rate-limiting enzyme in the pathway. weizmann.ac.ilpnas.org

Norleucine, 5-amino-6-fluoro-, as an analog of ornithine, is investigated for its potential to act as an inhibitor of ODC. By mimicking the natural substrate, it can potentially bind to the enzyme's active site, thereby blocking the production of putrescine, the precursor to higher polyamines like spermidine (B129725) and spermine (B22157). weizmann.ac.ilnih.gov Inhibition of ODC leads to a decrease in intracellular polyamine concentrations, which can arrest the cell cycle, typically in the G1 phase, and thus halt cellular proliferation. weizmann.ac.il This cytostatic effect is a key area of interest, positioning Norleucine, 5-amino-6-fluoro- as a tool for studying the intricate mechanisms that govern cell growth. walshmedicalmedia.com

Impact on Specific Metabolic Pathways Beyond Direct Enzyme Inhibition

The influence of Norleucine, 5-amino-6-fluoro- extends to several interconnected metabolic networks that are critical for cellular function and survival.

The polyamine metabolic pathway is fundamental for various cellular functions, including DNA stabilization, gene transcription, and translation. weizmann.ac.il The pathway begins with the conversion of L-ornithine to putrescine by the enzyme ornithine decarboxylase (ODC). nih.gov Putrescine is then converted to spermidine and subsequently to spermine through the action of spermidine synthase and spermine synthase, respectively. frontiersin.org

Norleucine, 5-amino-6-fluoro- is studied as a disruptor of this critical pathway. As an ornithine analog, its primary hypothesized mechanism is the competitive or irreversible inhibition of ODC. weizmann.ac.il By blocking this initial, rate-limiting step, the compound can effectively deplete the cell of essential polyamines. weizmann.ac.il This disruption has profound effects on cell viability and is a key target in cancer research. nih.gov The specific inhibitor difluoromethylornithine (DFMO) is a well-known example of a drug that targets ODC, and research on Norleucine, 5-amino-6-fluoro- follows similar principles to understand the consequences of polyamine depletion. pnas.orgnih.gov

| Molecule | Role | Key Enzyme Involved | Reference |

|---|---|---|---|

| L-Ornithine | Substrate/Precursor | Arginase (produces Ornithine) | nih.gov |

| Putrescine | Diamine Product | Ornithine Decarboxylase (ODC) | weizmann.ac.il |

| Spermidine | Triamine Polyamine | Spermidine Synthase | nih.gov |

| Spermine | Tetraamine Polyamine | Spermine Synthase | nih.gov |

| Norleucine, 5-amino-6-fluoro- | Potential Inhibitor (Ornithine Analog) | Ornithine Decarboxylase (ODC) |

Many cancer cells exhibit "glutamine addiction," a heightened dependence on the amino acid glutamine for survival and proliferation. inje.ac.krfrontiersin.org Glutamine serves as a key source of carbon and nitrogen for the synthesis of amino acids, nucleotides, and fatty acids, and for maintaining redox homeostasis. frontiersin.orgacs.org Research in this area often employs glutamine antagonists, such as 6-diazo-5-oxo-L-norleucine (DON), which mimic glutamine and inhibit multiple glutamine-utilizing enzymes. inje.ac.krwikipedia.orgnih.gov

While Norleucine, 5-amino-6-fluoro- is a norleucine derivative, its structural similarity is to ornithine, not glutamine. Therefore, its mechanism of action is distinct from that of glutamine antagonists like DON. wikipedia.org Its primary impact is on the polyamine pathway, which is functionally separate from the direct glutamine-dependent pathways targeted in glutamine addiction research. weizmann.ac.ilacs.org Although both pathways are crucial for cancer cell metabolism, studies involving Norleucine, 5-amino-6-fluoro- focus on the consequences of ornithine-dependent polyamine depletion rather than the direct inhibition of glutamine-consuming enzymes. nih.govfrontiersin.org

Nucleotide synthesis is essential for DNA replication and repair and is a major target in cancer therapy. Certain enzymes in the de novo purine (B94841) and pyrimidine (B1678525) synthesis pathways use glutamine as a nitrogen donor. acs.org Glutamine antagonists like DON directly inhibit these enzymes, such as FGAR amidotransferase, leading to an accumulation of precursors and a halt in nucleotide production. acs.orgwikipedia.org

The impact of Norleucine, 5-amino-6-fluoro- on nucleotide synthesis is considered to be indirect. Polyamines, whose synthesis is blocked by this compound, play a crucial role in stabilizing DNA structure and are involved in the process of DNA replication. weizmann.ac.il By depleting cellular polyamines, Norleucine, 5-amino-6-fluoro- can induce alterations in chromatin structure and impede DNA synthesis, which in turn affects the utilization of nucleotides. weizmann.ac.ilpnas.org This mechanism differs from the direct enzymatic inhibition of nucleotide synthesis pathways caused by glutamine analogs. aacrjournals.org

Use as a Chemical Probe for Elucidating Biochemical Processes

Chemical probes are small molecules designed to interact with a specific protein or pathway to allow for the study of its biological function. nih.gov Norleucine, 5-amino-6-fluoro- serves as a chemical probe for investigating the polyamine metabolic pathway. Its presumed specificity as an inhibitor of ornithine decarboxylase allows researchers to dissect the downstream effects of polyamine depletion on cellular processes like growth, differentiation, and apoptosis. weizmann.ac.ilnih.gov

Furthermore, the presence of the fluorine atom makes Norleucine, 5-amino-6-fluoro- a potential tool for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies. walshmedicalmedia.com ¹⁹F NMR is a powerful technique for studying protein structure, dynamics, and ligand interactions, as fluorine is essentially absent from biological systems, providing a clear spectroscopic window. walshmedicalmedia.comnih.gov The incorporation of a fluorinated probe like Norleucine, 5-amino-6-fluoro- could enable detailed investigations of its enzymatic target and other potential binding partners within the cellular environment.

Studies on the Integration of Fluorinated Amino Acids into Peptide and Protein Structures

The incorporation of unnatural amino acids, including fluorinated variants, into peptides and proteins is a rapidly advancing field of protein engineering. walshmedicalmedia.comnih.gov This strategy is used to create biomolecules with novel or enhanced properties. nih.govnih.gov

Fluorinated amino acids are of particular interest for several reasons. The substitution of hydrogen with fluorine can enhance the thermal and metabolic stability of peptides and proteins. nih.govacs.org Norleucine itself is often used as an isosteric, non-oxidizable replacement for methionine, which can improve the shelf-life and stability of therapeutic peptides. peptide.compnas.org The addition of fluorine to the norleucine side chain, as in Norleucine, 5-amino-6-fluoro-, combines these benefits.

Effects on Protein Folding and Stability

The incorporation of fluorinated amino acids into a protein's sequence can have a profound impact on its folding and thermodynamic stability. The high electronegativity and hydrophobicity of fluorine can lead to enhanced stability through various mechanisms.

Detailed research on analogous fluorinated amino acids, such as hexafluoroleucine (Hfl), has demonstrated a stabilizing effect when incorporated into proteins. For instance, a study on the immunoglobulin-binding domain of streptococcal protein G showed that the substitution of leucine (B10760876) with hexafluoroleucine at a solvent-exposed position increased the protein's stability. tandfonline.com This enhanced stability is attributed to favorable van der Waals interactions. tandfonline.com Similarly, the incorporation of l-5,5,5,5′,5′,5′-hexafluoroleucine (hFLeu) into the hydrophobic core of a de novo designed four-α-helix bundle protein also resulted in increased thermodynamic stability. acs.org The stabilizing effect was found to be highly dependent on the specific location of the substitution, with changes in the free energy of folding (ΔΔG°(fold)) ranging from -0.09 to -0.8 kcal mol−1 per residue. acs.org

These findings suggest that the incorporation of Norleucine, 5-amino-6-fluoro- could similarly enhance protein stability. The fluorinated side chain would likely contribute to a more favorable hydrophobic packing within the protein core, potentially increasing resistance to thermal and chemical denaturation. However, without direct experimental data, the precise impact on protein folding and stability remains speculative.

Table 1: Illustrative Impact of Fluorinated Leucine Analogs on Protein Stability This table presents data for analogous compounds to illustrate the potential effects of Norleucine, 5-amino-6-fluoro-, for which specific data is not currently available.

| Protein System | Fluorinated Analog | Mutation | Change in Free Energy of Folding (ΔΔG) (kcal/mol) | Reference |

|---|---|---|---|---|

| Immunoglobulin binding domain of protein G | Hexafluoroleucine (Hfl) | Leu → Hfl | -0.43 ± 0.14 | tandfonline.com |

Influence on Enzyme Catalytic Activity and Kinetics

The introduction of fluorinated amino acids near or at the active site of an enzyme can significantly influence its catalytic activity and kinetics. The electron-withdrawing nature of fluorine can alter the pKa of nearby catalytic residues, modify substrate binding, and affect the transition state stabilization.

Studies on other fluorinated amino acids provide insights into these potential effects. For example, the incorporation of 3-fluoro-phenylalanine into PvuII endonuclease resulted in a two-fold increase in its catalytic activity, while substitutions with 2-fluoro or 4-fluoro-phenylalanine led to decreased activity and stability. walshmedicalmedia.com This highlights the position-dependent and specific nature of fluorine's influence. In another example, the replacement of all tryptophan residues with 5-fluorotryptophan (B555192) in glutathione (B108866) S-transferase (GST) led to a significant increase in the enzyme's turnover number (kcat) for the substrate 1-chloro-2,4-dinitrobenzene, without altering the interaction with the co-substrate glutathione. caltech.edu

Based on these examples, it can be postulated that the incorporation of Norleucine, 5-amino-6-fluoro- into an enzyme could modulate its activity. Depending on its placement relative to the active site, it could either enhance or inhibit catalysis. For instance, if placed in a position to favorably interact with the substrate or stabilize a transition state, an increase in catalytic efficiency could be observed. Conversely, unfavorable steric or electronic effects could lead to a decrease in activity. Systematic studies involving site-directed mutagenesis would be required to determine the precise effects for any given enzyme.

Table 2: Illustrative Effects of Fluorinated Amino Acids on Enzyme Kinetics This table presents data for analogous compounds to illustrate the potential effects of Norleucine, 5-amino-6-fluoro-, for which specific data is not currently available.

| Enzyme | Fluorinated Analog | Effect on Catalytic Activity | Reference |

|---|---|---|---|

| PvuII endonuclease | 3-Fluoro-phenylalanine | Two-fold increase in activity | walshmedicalmedia.com |

| Glutathione S-transferase | 5-Fluoro-tryptophan | ~4-fold increase in kcat | caltech.edu |

Mimicry of Natural Peptide-Receptor Interactions in Engineered Systems

The design of synthetic peptides that can mimic or antagonize natural peptide-receptor interactions is a key strategy in drug discovery and chemical biology. The incorporation of non-canonical amino acids, including fluorinated variants, can enhance the binding affinity, specificity, and metabolic stability of these peptides. walshmedicalmedia.com

Fluorinated amino acids can contribute to improved receptor binding through several mechanisms. The increased hydrophobicity of a fluorinated side chain can lead to more favorable interactions within a hydrophobic binding pocket of a receptor. researchgate.net Furthermore, the unique electronic properties of the C-F bond can lead to specific polar or electrostatic interactions that are not possible with natural amino acids. researchgate.net The incorporation of fluorinated amino acids can also pre-organize the peptide into a bioactive conformation that more closely resembles the bound state of the natural ligand, thus reducing the entropic penalty of binding.

For example, fluorinated analogs of glucagon-like peptide-1 (GLP-1) have been developed with the aim of improving their binding affinity to the GLP-1 receptor and enhancing their stability for potential therapeutic use in diabetes. While specific studies employing Norleucine, 5-amino-6-fluoro- in this context have not been reported, its structural features suggest it could be a valuable building block for such applications. The fluorinated side chain could be strategically positioned to probe and enhance interactions with a target receptor.

Table 3: General Applications of Fluorinated Amino Acids in Peptide-Receptor Mimicry This table provides general examples as specific data for Norleucine, 5-amino-6-fluoro- is not currently available.

| Application Area | General Strategy | Potential Advantage of Fluorination | Illustrative Reference |

|---|---|---|---|

| Peptide-based therapeutics | Incorporation into bioactive peptides | Enhanced proteolytic stability, improved receptor binding affinity | |

| Probing protein-protein interactions | Substitution at interaction interfaces | Altered binding energetics, novel interaction modes (e.g., fluorous interactions) | walshmedicalmedia.com |

Structural Activity Relationship Sar Studies and Rational Design of Analogues

Role of the Fluoroalkane Moiety in Biological Activity and Specificity

The introduction of fluorine into amino acid structures is a key strategy in modern drug design, often leading to enhanced metabolic stability and improved pharmacokinetic profiles. mdpi.com The fluoroalkane moiety in 5-amino-6-fluoro-norleucine significantly influences its biological activity. Fluorine's high electronegativity can alter the electronic properties of the molecule, affecting its binding affinity to target proteins. fu-berlin.de This strategic fluorination can lead to more precise mimicry of natural peptide-receptor interactions. mdpi.com

In a broader context, the substitution of hydrogen with fluorine can result in minimal steric changes while significantly impacting the molecule's stability. fu-berlin.de For instance, in the development of novel quinolone antibacterials, the presence of a fluorine atom on a pyrrolidine (B122466) substituent was shown to contribute to potent activity against Gram-positive pathogens. nih.gov Specifically, a series of 5-amino-6-fluoro-quinolones demonstrated potent antibacterial activity, which was at least four times more effective than existing drugs like ciprofloxacin (B1669076) against certain bacteria. nih.gov This highlights the advantageous role of the fluoro group in enhancing biological efficacy.

Impact of Stereochemistry on Molecular Interactions and Efficacy

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. For amino acid analogues like 5-amino-6-fluoro-norleucine, the specific stereoisomer can dramatically affect its interaction with chiral biological targets such as enzymes and receptors.

In the synthesis of related fluorinated quinolones, the stereochemistry at the C-7 position was a key focus. nih.gov For example, the 7-[(3S,4R)-4-(1-aminocyclopropan-1-yl)-3-fluoropyrrolidin-1-yl] derivative, known as DQ-113, exhibited potent activity against resistant Gram-positive pathogens. nih.gov This underscores the importance of a specific stereochemical configuration for optimal antibacterial efficacy.

The synthesis of enantiomerically pure fluorinated amino acids is a significant area of research. researchgate.net Asymmetric synthesis methods are employed to produce a specific stereoisomer, ensuring that the resulting compound has the desired biological effect. mdpi.comresearchgate.net The stereochemistry of cyclopropane (B1198618) rings in natural products, for instance, is a critical factor in their biological functions. nih.gov

Design and Synthesis of Functional Analogues for Mechanistic Research

To better understand the mechanism of action of 5-amino-6-fluoro-norleucine, researchers design and synthesize functional analogues. These analogues, with slight structural modifications, help to probe the specific interactions between the compound and its biological target.

The synthesis of various fluorinated norleucine derivatives has been a subject of considerable interest. mdpi.com Methods for creating these analogues often involve the alkylation of protected glycine (B1666218) derivatives. mdpi.com For instance, a convenient asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine has been reported, achieving a high enantiomeric purity. mdpi.com

The development of analogues extends to various molecular scaffolds. For example, new N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones have been synthesized and screened for their biological activities. researchgate.net While these particular compounds did not show significant antitumor activity, some exhibited moderate antibacterial effects, demonstrating how structural modifications can tune the biological profile of a compound. researchgate.net The synthesis of such analogues is essential for exploring the full therapeutic potential of the core structure.

| Analogue | Synthetic Method | Key Finding | Reference |

| Fmoc-(S)-6,6,6-trifluoro-norleucine | Asymmetric alkylation of a chiral glycine equivalent | Achieved 99% enantiomeric purity with 82.4% total yield. | mdpi.com |

| 7-[(3S,4R)-4-(1-aminocyclopropan-1-yl)-3-fluoropyrrolidin-1-yl] derivative (DQ-113) | Multi-step synthesis involving fluorinated pyrrolidine substituents | Exhibited potent antibacterial activity against resistant Gram-positive pathogens. | nih.gov |

| N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones | Reaction of hydrazonoyl chloride with sec-cyclic amines | Moderate in vitro antibacterial activity against Gram-positive bacteria. | researchgate.net |

Computational Chemistry and Molecular Modeling for Predicting Interactions

Computational chemistry and molecular modeling are invaluable tools for predicting how a molecule like 5-amino-6-fluoro-norleucine will interact with its biological target. These methods can simulate the binding of a ligand to a protein, providing insights into the forces that govern the interaction.

Docking-based virtual screening, using programs like Autodock, has been employed to identify potential drug candidates by predicting their binding affinity to target enzymes. researchgate.net For example, in the search for antimalarial agents, computational analysis helped identify 6-diazo-5-oxo-L-norleucine as a potential inhibitor of a key parasite enzyme. researchgate.net

Molecular docking studies have also been used to understand the structure-activity relationships of various compound series. In the case of amino acid-benzisoxazole conjugates, docking revealed that compounds with electron-donating groups showed enhanced activity, which correlated with their binding capacity to DNA. mdpi.com Similarly, computational modeling of an enzyme with a threonylated lysine (B10760008) residue suggested that the modification could block the ATP binding site, thereby inhibiting kinase activity. acs.org These computational approaches allow for the rational design of more effective and specific analogues by predicting their interactions at a molecular level.

Advanced Analytical Methodologies for Research Applications

Quantification in Biological Matrices for Preclinical Pharmacokinetic Studies (e.g., Plasma, Brain Tissue)

Preclinical pharmacokinetic studies require highly sensitive and specific methods to measure the concentration of a compound and its metabolites over time in complex biological matrices like plasma and tissue homogenates.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying amino acids in biological fluids due to its high speed, resolution, sensitivity, and specificity. nih.gov For 5-amino-6-fluoro-norleucine, a typical UPLC-MS/MS workflow would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation usually begins with protein precipitation from the biological matrix (e.g., plasma) using an organic solvent like acetonitrile (B52724) or methanol, or an acid like sulfosalicylic acid. restek.com This step removes large protein molecules that can interfere with the analysis. The supernatant is then collected, and an internal standard—a structurally similar compound, ideally a stable isotope-labeled version of the analyte—is added to ensure accuracy and precision. researchgate.net

Chromatographic separation of underivatized amino acids can be challenging due to their polar nature, which leads to poor retention on traditional reversed-phase (RP) columns. biorxiv.org Therefore, specialized columns such as those for hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns are often employed. biorxiv.orgd-nb.info HILIC uses a polar stationary phase and a high concentration of organic solvent, which is ideal for retaining and separating polar compounds like amino acids. biorxiv.org A gradient elution, where the concentration of the aqueous mobile phase is increased over time, is used to elute the analytes. A complete analysis of multiple amino acids can often be achieved in under 15 minutes. restek.com

The UPLC system is coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov In positive electrospray ionization (ESI) mode, the parent ion of 5-amino-6-fluoro-norleucine would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole. This transition from parent to product ion is highly specific to the analyte, minimizing interference from other matrix components and ensuring accurate quantification even at very low concentrations. researchgate.net

Derivatization Strategies for Enhanced Detection and Stability

To overcome the challenges of analyzing underivatized amino acids and to enhance detection sensitivity, pre-column or post-column derivatization is a common strategy. restek.com Derivatization involves chemically modifying the amino acid to make it less polar and more easily detectable by UV or fluorescence detectors, or to improve its ionization efficiency in the mass spectrometer. researchgate.net For 5-amino-6-fluoro-norleucine, which contains a primary amino group, several well-established derivatizing agents could be employed.

These reagents react with the primary amine of the amino acid to yield a stable, detectable product. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacts with amino acids to form stable, fluorescent derivatives that are well-suited for reversed-phase HPLC and demonstrate excellent sensitivity. The use of UPLC with AQC derivatization can resolve dozens of amino acids in under 10 minutes with detection limits at the atomole level.

| Derivatizing Agent | Abbreviation | Reaction Target | Detection Method | Key Features |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and secondary amines | Fluorescence, UV, MS | Forms highly stable fluorescent derivatives; widely used in commercial kits. biophysics.org |

| o-Phthalaldehyde | OPA | Primary amines (with a thiol) | Fluorescence | Rapid reaction; reagent itself is not fluorescent, reducing background noise; derivatives can be unstable. nih.gov |

| Phenylisothiocyanate | PITC | Primary and secondary amines | UV (254 nm) | Forms stable PTC-amino acids; a classic, reliable method. nih.gov |

| 9-fluorenylmethyl chloroformate | FMOC | Primary and secondary amines | Fluorescence | Provides high sensitivity; commonly used in solid-phase peptide synthesis. restek.com |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary and secondary amines | Fluorescence | Reacts to form highly fluorescent products; suitable for high-sensitivity analysis. acs.org |

Spectroscopic Techniques for Structural Elucidation of Metabolites or Adducts (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the de novo structural elucidation of molecules, including potential metabolites or adducts of 5-amino-6-fluoro-norleucine.

While specific spectral data for 5-amino-6-fluoro-norleucine are not publicly available, the principles of these techniques allow for a prediction of its key spectral features. ¹⁹F NMR is particularly valuable for fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for detecting structural changes near the fluorine atom, such as those occurring during metabolism. beilstein-journals.orgnih.gov Studies on other aliphatic fluorinated amino acids have shown that ¹⁹F chemical shifts can span a wide range (e.g., up to 15 ppm in a protein environment), reflecting subtle differences in side-chain conformation and electrostatic fields. beilstein-journals.org

IR spectroscopy is used to identify the presence of specific functional groups. For 5-amino-6-fluoro-norleucine, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H stretching), carboxylic acid (broad O-H and C=O stretching), and the carbon-fluorine bond (C-F stretching).

| Technique | Expected Observations for 5-amino-6-fluoro-norleucine | Information Gained |

| ¹⁹F NMR | A distinct signal whose chemical shift and coupling constants are highly sensitive to the local environment. | Confirmation of fluorination; sensitive probe for detecting metabolic changes or binding interactions near the C-F bond. beilstein-journals.org |

| ¹H NMR | Signals for protons on the hexanoic acid backbone. Protons on C-5 and C-6 would show complex splitting patterns due to coupling with the fluorine atom. | Elucidation of the proton framework and stereochemistry. |

| ¹³C NMR | Six distinct carbon signals. The resonances for C-5 and C-6 would appear as doublets due to one-bond and two-bond C-F coupling. | Determination of the carbon backbone. |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), and C-F stretch (~1000-1400 cm⁻¹). | Confirmation of key functional groups (carboxylic acid, amine, C-F bond). |

Chromatographic Separations for Compound Purity and Characterization in Research

Ensuring the chemical and enantiomeric purity of a research compound is essential. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

For chemical purity assessment, reversed-phase HPLC (RP-HPLC) with a C18 column is the most common approach. The method would separate 5-amino-6-fluoro-norleucine from any synthetic precursors, byproducts, or degradation products. The unique properties of fluorinated compounds can be exploited for separation; studies have shown that fluorinated amino acids can be effectively separated from their non-fluorinated counterparts using either fluorocarbon-based columns with hydrocarbon eluents or hydrocarbon-based columns with fluorocarbon eluents. u-szeged.hu

Since 5-amino-6-fluoro-norleucine is a chiral compound, containing at least two stereocenters (at C-2 and C-5), determining its enantiomeric and diastereomeric purity is crucial. This is achieved using chiral chromatography. Chiral stationary phases (CSPs) are used to separate the different stereoisomers. For amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Cinchona alkaloid-based CSPs are highly effective. biophysics.org The choice of mobile phase, often a mixture of an alcohol like isopropanol (B130326) in a nonpolar solvent like hexane (B92381) with an acidic modifier, is optimized to achieve baseline separation of the stereoisomers. biophysics.org Derivatization with a protecting group like Fmoc can also aid in the chiral separation and allows for sensitive UV or fluorescence detection. biophysics.org

| Parameter | Chemical Purity Analysis (RP-HPLC) | Enantiomeric/Diastereomeric Purity Analysis (Chiral HPLC) |

| Column Type | C18 (e.g., Zorbax XDB-C18) or Fluorinated phase (F-column) | Chiral Stationary Phase (e.g., Lux Cellulose-1, Chiralpak ZWIX) |

| Mobile Phase | Gradient of Acetonitrile/Water with an additive like Trifluoroacetic Acid (TFA) or Formic Acid. | Isocratic mixture of an alcohol (e.g., Ethanol, Isopropanol) in a non-polar solvent (e.g., Hexane) with a modifier (e.g., TFA). |

| Detection | UV (e.g., 210 nm), Evaporative Light Scattering Detector (ELSD), or MS. | UV (e.g., 254 nm if derivatized with Fmoc) or Fluorescence. |

| Purpose | Quantify impurities from synthesis or degradation. | Determine the ratio of stereoisomers (enantiomeric excess, diastereomeric excess). |

Investigation in Disease Models and Preclinical Research Paradigms Non Human Focus

Research in Cancer Cell Line Models and in vivo Murine Cancer Models

DON and its prodrugs have demonstrated significant anti-tumor efficacy in a variety of cancer cell lines and mouse models. wikipedia.orgacs.org The primary mechanism of action involves the inhibition of enzymes that utilize glutamine, thereby disrupting cellular metabolism and proliferation. nih.govjhu.edu

Modulating Tumor Cell Proliferation and Metabolism

Cancer cells often exhibit a heightened dependence on glutamine for energy and as a source of nitrogen and carbon for the synthesis of essential molecules like nucleotides and amino acids. acs.orgjci.org This phenomenon is sometimes referred to as "glutamine addiction." jhu.edu DON exploits this dependency by acting as a competitive inhibitor of glutamine-dependent enzymes. nih.govjhu.edu

Research has shown that DON can effectively inhibit tumor cell proliferation in various cancer types. For instance, in triple-negative breast cancer (TNBC) cell lines, DON treatment led to a decrease in cell proliferation. albany.edu Specifically, in Hs578T TNBC cells, DON reduced cell numbers, with a more pronounced effect observed in subpopulations with lower hyaluronan production. albany.edu Furthermore, DON has been shown to inhibit glycolysis in these cells, indicating its broad impact on cancer cell energy metabolism. albany.edu

In murine models, DON and its prodrugs have shown robust inhibition of tumor growth. acs.org For example, a prodrug of DON, DRP-104, demonstrated significant efficacy in multiple murine cancer models, leading to tumor growth inhibition comparable to DON but with reduced gastrointestinal toxicity. acs.org Another prodrug, JHU-083, caused significant tumor regression in several mouse models at well-tolerated doses. acs.org

The table below summarizes the effects of DON and its prodrugs on tumor cell proliferation and metabolism in selected preclinical models.

| Compound | Cancer Model | Key Findings | Reference(s) |

| DON | Triple-Negative Breast Cancer (Hs578T cells) | Decreased cell proliferation and glycolysis. | albany.edu |

| DRP-104 (Sirpiglenastat) | Multiple Murine Cancer Models | Robust inhibition of tumor growth. | acs.org |

| P11 (DON prodrug) | P493B Lymphoma Cells | Excellent antiproliferative activity. | acs.org |

| JHU-083 (DON prodrug) | Several Mouse Models | Significant tumor regression. | acs.org |

Assessing Combinatorial Research Strategies with Other Metabolic Inhibitors

The metabolic rewiring in cancer cells presents multiple targets for therapeutic intervention. Researchers have explored combining DON with other metabolic inhibitors to enhance anti-tumor effects. The rationale is that simultaneously blocking multiple metabolic pathways can lead to a more potent and synergistic anti-cancer response. nih.gov

One area of investigation involves combining glutaminolysis inhibitors like DON with glycolysis inhibitors. nih.gov Preclinical studies have suggested that such combinations could be effective. nih.gov For instance, the combination of DON with the glycolysis inhibitor lonidamine (B1675067) has been proposed as a potential metabolic therapy for cancer. nih.gov

Furthermore, research into Malignant Peripheral Nerve Sheath Tumors (MPNST) has explored combining a DON prodrug, JHU395, with a purine (B94841) antimetabolite. aacrjournals.org This strategy aims to exploit the tumor's dependence on purine metabolism by disrupting it at multiple points. aacrjournals.org Historical clinical studies had previously shown that combining DON with 6-mercaptopurine (B1684380) (6-MP) improved efficacy in pediatric cancer, though with increased toxicity. aacrjournals.org The newer research with Pro-905, a prodrug of a 6-MP metabolite, demonstrated enhanced inhibitory potency when combined with JHU395 in both human MPNST cell lines and murine models. aacrjournals.org

Brain Tumor Research (e.g., Glioblastoma Models)

Glioblastoma (GBM) is a particularly aggressive brain tumor that relies heavily on glutamine for its metabolism. jhu.edu This makes it a prime target for glutamine antagonists like DON. However, the blood-brain barrier presents a significant challenge for drug delivery to the brain. jhu.edu

To address this, researchers have developed prodrugs of DON designed to enhance brain penetration. researchgate.net One such prodrug, JHU395, when administered to mice with medulloblastoma orthotopic xenografts, led to micromolar concentrations of DON in the brain and significantly extended survival. researchgate.net Another study demonstrated that a dual-moiety prodrug of DON achieved a 10-fold enhanced cerebrospinal fluid to plasma ratio in monkeys compared to DON itself. researchgate.net

In 2019, a study showed that DON, when combined with a calorie-restricted ketogenic diet, was effective in killing tumor cells and improving survival in mice with late-stage experimental glioblastoma. wikipedia.org These findings highlight the potential of DON and its prodrugs in treating aggressive brain tumors. researchgate.netwhiterose.ac.uk

Studies in Parasitic Disease Models (e.g., Trypanosomiasis)

The parasite Trypanosoma brucei, the causative agent of African sleeping sickness, has a unique metabolism that makes it susceptible to inhibitors of CTP synthetase, an enzyme that DON can inhibit. nih.gov Research has shown that T. brucei has very low levels of CTP due to a limited capacity for its de novo synthesis and a lack of salvage pathways. nih.gov

In vitro and in vivo studies have demonstrated that DON can inhibit the proliferation of T. brucei. nih.gov Treatment with DON further reduced the already low CTP levels in the parasite, leading to an inhibition of its growth. nih.gov This effect was observed both in cell cultures and in T. brucei-infected mice. nih.gov Interestingly, in mammalian cells, DON primarily inhibits de novo purine biosynthesis, a pathway that is absent in trypanosomes. nih.gov This provides a potential therapeutic window for targeting the parasite with minimal effects on the host's purine metabolism.

Neurological Research Models related to Glutamate (B1630785) Metabolism

Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in cognitive functions. mednexus.org Abnormal glutamate metabolism is implicated in various neurological disorders. mednexus.org While direct research on "Norleucine, 5-amino-6-fluoro-" in neurological models related to glutamate metabolism is scarce, the action of DON as a glutamine antagonist is highly relevant. Glutamine is a precursor to glutamate, and by inhibiting glutamine metabolism, DON can indirectly affect glutamate levels and signaling. d-nb.info

In the context of brain tumors, the inhibition of glutamine metabolism by DON prodrugs has been shown to be effective. researchgate.netresearchgate.net This is partly due to the high demand for glutamine by these tumors, which use it for glutamate production via glutaminase (B10826351). jhu.edu Research on glioblastoma cells has shown that they can become more dependent on glutamine when glucose metabolism is impaired, highlighting the importance of the glutamine-glutamate pathway for their survival. d-nb.info

Future Research Directions and Unexplored Avenues

Elucidating Novel Biological Targets and Off-Target Interactions

A primary avenue for future research is the comprehensive identification of the biological targets of 5-amino-6-fluoro-norleucine. The presence of the fluoromethyl group suggests it may form strong, specific interactions with enzymes and receptors, potentially modulating their activity. Given its structural similarity to ornithine, a crucial player in the urea (B33335) cycle, initial studies should focus on enzymes involved in amino acid metabolism.

Future research should aim to:

Screen against panels of metabolic enzymes: Investigating its inhibitory or modulatory effects on enzymes that utilize ornithine, glutamine, or other structurally similar amino acids as substrates is a logical starting point. The related glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON), is known to inhibit a wide range of glutamine-utilizing enzymes, providing a roadmap for potential target classes for 5-amino-6-fluoro-norleucine. wikipedia.orgnih.gov

Utilize chemoproteomics: Advanced mass spectrometry-based techniques could identify direct binding partners in complex biological systems, offering an unbiased view of its interactome.

Characterize off-target effects: A thorough investigation is needed to distinguish between intended primary targets and unintended off-target interactions. This is crucial for developing highly specific molecular probes or therapeutic leads.

Table 1: Potential Biological Target Classes for Future Investigation

| Target Class | Rationale | Potential Effect |

|---|---|---|

| Glutamine-Utilizing Enzymes | Structural analogy to glutamine antagonists like DON. wikipedia.org | Inhibition of nucleotide and amino acid synthesis. mdpi.com |

| Ornithine Decarboxylase | Structural similarity to ornithine, the enzyme's natural substrate. | Modulation of polyamine biosynthesis. |

| Transaminases | Potential to interfere with amino acid metabolism. mdpi.comencyclopedia.pub | Disruption of nitrogen balance and biosynthesis of non-essential amino acids. |

Development of Advanced Prodrug Strategies for Specific Research Applications

The therapeutic potential of many biologically active compounds, particularly amino acid analogs, is often limited by factors like poor metabolic stability or systemic toxicity. nih.gov Prodrug strategies, which mask the active molecule until it reaches a specific target tissue, have been successfully employed for the related compound 6-diazo-5-oxo-L-norleucine (DON) to enhance its delivery to tumors and the central nervous system while minimizing gastrointestinal toxicity. nih.govresearchgate.netnih.gov

Future research into 5-amino-6-fluoro-norleucine could explore:

Dipeptide Prodrugs: Attaching another amino acid to the N-terminus can create a dipeptide that is selectively cleaved by peptidases overexpressed in specific tissues, such as tumors. acs.org

Ester and Amide Masking: Modifying the carboxyl and amino groups can improve chemical stability and alter tissue distribution. researchgate.netnih.gov For instance, different ester promoieties could be explored to fine-tune the rate of activation and systemic exposure. acs.org

Targeted Activation: Designing prodrugs that are activated by specific enzymes (e.g., those found in a tumor microenvironment) would allow for highly localized release of the active compound, a key goal for developing precision chemical tools. nih.govacs.org

Integration into Advanced Biological Engineering and Chemical Biology Research

Non-canonical amino acids (ncAAs) are powerful tools for protein engineering, allowing for the creation of proteins with novel properties. nih.gov The incorporation of fluorinated amino acids, in particular, can enhance protein stability, alter folding kinetics, and modify protein-protein interactions. rsc.orgnih.gov

Future avenues for 5-amino-6-fluoro-norleucine include:

Residue-Specific Incorporation: Developing an orthogonal aminoacyl-tRNA synthetase/tRNA pair would enable the site-specific incorporation of 5-amino-6-fluoro-norleucine into proteins. nih.gov This would allow researchers to probe structure-function relationships with high precision.

Global Substitution: Replacing a canonical amino acid, such as methionine or leucine (B10760876), with 5-amino-6-fluoro-norleucine throughout a protein's structure could globally alter its properties. nih.govfrontiersin.org This approach has been used to enhance the catalytic activity of enzymes or change the aggregation behavior of proteins. nih.gov

Creation of Novel Biocatalysts: Introducing this fluorinated amino acid into an enzyme's active site could create novel biocatalysts with altered substrate specificity or enhanced stability in non-natural environments, such as organic solvents. rsc.orgacs.org

Exploration of Additional Metabolic Pathways and Cellular Processes

The introduction of an unnatural amino acid can have wide-ranging effects on cellular metabolism beyond its primary target. nih.gov As a fluorinated derivative of an ornithine-like structure, 5-amino-6-fluoro-norleucine could perturb numerous interconnected pathways.

Future research should investigate its impact on:

Amino Acid Homeostasis: Cells have intricate mechanisms to sense and respond to amino acid levels. nih.gov Research could explore how cells adapt to the presence of 5-amino-6-fluoro-norleucine and whether it triggers amino acid starvation responses.

Nucleotide and Lipid Synthesis: Many metabolic pathways, including the synthesis of nucleotides and lipids, rely on precursors from amino acid catabolism, particularly from glutamine. mdpi.comencyclopedia.pub Given the compound's structural similarities to key metabolites, its downstream effects on these essential biosynthetic pathways warrant investigation.

Redox Balance: The metabolism of amino acids is closely linked to cellular redox homeostasis. Future studies could measure the impact of 5-amino-6-fluoro-norleucine on the production of reactive oxygen species and the status of cellular antioxidants like glutathione (B108866).

Application in Chemical Biology Tools for Protein Studies

The unique properties of fluorinated amino acids make them valuable as tools for studying protein structure and function.

Key future applications for 5-amino-6-fluoro-norleucine include:

¹⁹F-NMR Spectroscopy: The fluorine atom provides a sensitive and specific nuclear magnetic resonance (NMR) probe. Incorporating 5-amino-6-fluoro-norleucine into a protein would allow researchers to use ¹⁹F-NMR to study protein conformation, dynamics, and interactions with other molecules without interference from other atoms in the protein.

Fluorescent Probes: Some fluorinated amino acids exhibit intrinsic fluorescence. nih.gov The photophysical properties of 5-amino-6-fluoro-norleucine should be characterized to determine its potential as a genetically encodable fluorescent reporter for tracking protein localization or protein-protein interactions in real-time within living cells. nih.govnih.gov

Modulating Protein-Protein Interactions: The introduction of a fluorinated group can alter the electrostatic and hydrophobic properties of a protein's surface, potentially strengthening or weakening specific protein-protein interactions. rsc.org This could be used as a tool to dissect complex biological networks.

Table 2: Potential Applications as a Chemical Biology Tool

| Application | Technique | Research Question Addressed |

|---|---|---|

| Structural Analysis | ¹⁹F-NMR Spectroscopy | What are the local conformational changes in a protein upon ligand binding or folding? |

| Protein Tracking | Fluorescence Microscopy | Where is a specific protein located within a cell and how does its location change over time? |

| Interaction Studies | Fluorescence Resonance Energy Transfer (FRET) | Does Protein A interact with Protein B in a living cell? |

Q & A

Q. What computational approaches predict the reactivity of 5-amino-6-fluoro-norleucine in peptide bond formation or post-translational modifications?

- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways. Compare with experimental data (e.g., FTIR for bond vibrations) to refine computational parameters. Machine learning models trained on fluorinated amino acid datasets can improve predictive accuracy .

Methodological Frameworks for Research Design

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as conflicting stability data .

- Experimental Reproducibility : Follow journal guidelines (e.g., Journal of Food Chemistry & Nanotechnology) for detailing synthesis protocols, statistical methods, and ethical approvals .

- Ethical Compliance : For human/animal studies, include IRB/IACUC approvals and informed consent templates per WHO and NCU guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.